Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl-

Description

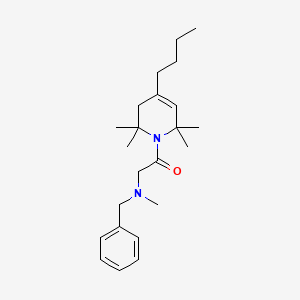

The compound Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- is a structurally complex pyridine derivative featuring a partially hydrogenated pyridine ring (1,2,3,6-tetrahydro) substituted with a butyl group at position 4, tetramethyl groups at positions 2 and 6, and an N-benzyl-N-methylglycyl moiety at position 1.

Properties

CAS No. |

53725-50-1 |

|---|---|

Molecular Formula |

C23H36N2O |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-[benzyl(methyl)amino]-1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)ethanone |

InChI |

InChI=1S/C23H36N2O/c1-7-8-12-20-15-22(2,3)25(23(4,5)16-20)21(26)18-24(6)17-19-13-10-9-11-14-19/h9-11,13-15H,7-8,12,16-18H2,1-6H3 |

InChI Key |

JIOPMQJPYHJGJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(N(C(C1)(C)C)C(=O)CN(C)CC2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl-

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

- Formation of substituted pyridinium salts as precursors.

- Reduction of pyridinium salts to tetrahydropyridine derivatives using hydride reagents.

- N-substitution reactions to introduce the N-benzyl-N-methylglycyl moiety.

- Alkylation at the 4-position to install the butyl substituent.

- Introduction of tetramethyl groups at the 2,2,6,6-positions through alkylation or starting from appropriately substituted pyridine derivatives.

Detailed Preparation Routes

Preparation via Pyridinium Salt Reduction and N-Substitution

One authoritative method for preparing tetrahydropyridine derivatives involves the reduction of pyridinium salts with sodium borohydride or catalytic hydrogenation:

Pyridinium salt synthesis: For example, 1-(4-methoxybenzyl)-3,4-dimethylpyridinium chloride can be prepared by reacting 3,4-lutidine with p-methoxybenzyl chloride in acetonitrile under controlled exothermic conditions.

Reduction step: The pyridinium salt is then reduced by sodium borohydride in an alkaline medium (e.g., sodium hydroxide in methanol) at elevated temperature (~60 °C) for about 2 hours to yield the 1,2,3,6-tetrahydropyridine derivative.

N-substitution: The tetrahydropyridine intermediate is reacted with benzyl or methylglycyl halides or esters to introduce the N-benzyl-N-methylglycyl substituent. This step typically occurs under mild heating or reflux conditions in an appropriate solvent such as acetone or methanol.

Alkylation at C-4: The butyl group at the 4-position can be introduced by alkylation using butyl halides or via Grignard reagents reacting with suitable intermediates.

Tetramethyl substitution: The 2,2,6,6-tetramethyl substitution pattern is often introduced by starting from tetramethyl-substituted pyridine derivatives or by alkylation of the tetrahydropyridine ring at these positions before or after N-substitution.

Alternative Synthetic Routes

Grignard reagent approach: The formation of di-substituted tetrahydropyridines can be achieved by reacting pyridinium salts with Grignard reagents derived from benzyl halides, followed by reduction with sodium borohydride.

Catalytic hydrogenation: Certain tetrahydropyridine derivatives are prepared by catalytic hydrogenation of di-substituted dihydropyridines using palladium on carbon catalysts under hydrogen atmosphere at room temperature until hydrogen consumption is complete.

Use of phenyl lithium: Rearrangement and functionalization steps involving phenyl lithium in ether at reflux have been reported to modify the tetrahydropyridine core and introduce substituents.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridinium salt formation | 3,4-lutidine + p-methoxybenzyl chloride in acetonitrile | Room temp to reflux | Overnight | ~90 | Exothermic reaction, seeding required |

| Reduction to tetrahydropyridine | Sodium borohydride in NaOH/methanol | 60 °C | 2 hours | 94 (VPC purity) | Exothermic, alkaline medium required |

| N-substitution | Benzyl or methylglycyl halide in acetone/methanol | Steam bath or reflux | Overnight | Variable | Introduces N-benzyl-N-methylglycyl group |

| Alkylation at C-4 | Butyl halide or Grignard reagent | Room temp to reflux | Several hours | Variable | For 4-butyl substitution |

| Tetramethyl substitution | Starting from tetramethyl pyridine or alkylation | Varies | Varies | Variable | Usually pre-installed in starting material |

Research Discoveries and Analytical Data

Sodium borohydride reduction of pyridinium salts is a reliable and high-yield method to access tetrahydropyridine intermediates with controlled stereochemistry and substitution patterns.

Grignard reagents and organolithium compounds are effective for introducing complex substituents on the nitrogen or carbon atoms of the tetrahydropyridine ring, enabling the synthesis of derivatives with pharmaceutical potential.

Catalytic hydrogenation using palladium on carbon is a mild and selective method for further reduction and functional group transformations on tetrahydropyridine intermediates.

The tetramethyl substitution at 2,2,6,6-positions significantly influences the compound's steric and electronic properties, which is crucial for biological activity and stability.

Summary of Preparation Methodologies

| Preparation Aspect | Method/Technique | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Pyridinium salt synthesis | Nucleophilic substitution of pyridine derivatives | Alkyl halides, pyridines | High yield, well-established | Requires controlled exothermic conditions |

| Reduction to tetrahydropyridine | Sodium borohydride reduction | NaBH4, NaOH, methanol | Mild conditions, selective | Exothermic reaction control needed |

| N-substitution | Alkylation with benzyl/methylglycyl halides | Benzyl chloride, methylglycyl derivatives | Enables introduction of complex groups | Purification of substituted products |

| Alkylation at C-4 | Grignard or alkyl halide reaction | Butyl halide, Grignard reagents | Direct introduction of alkyl groups | Side reactions possible |

| Tetramethyl substitution | Starting material selection or alkylation | Tetramethylpyridine derivatives | Provides steric bulk and stability | Synthesis of starting materials |

| Catalytic hydrogenation | Pd/C catalyst under hydrogen atmosphere | Pd/C, H2 | Clean reduction, high selectivity | Catalyst handling and recovery |

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Monoterpene Pyridine Alkaloids (MTPAs)

MTPAs, such as cyclopenta[c]pyridine derivatives, share a core pyridine or fused pyridine-cyclopentane skeleton. Unlike the target compound’s tetrahydro-pyridine ring, cyclopenta[c]pyridine derivatives feature a fully aromatic pyridine fused with a cyclopentane ring. Key differences include:

- Substituent Diversity : The target compound’s N-benzyl-N-methylglycyl and butyl groups contrast with MTPAs’ typical hydroxyl, methoxy, or iridoid-derived substituents .

- Synthetic Accessibility : Cyclopenta[c]pyridine derivatives are synthesized chirally via concise routes, whereas the target compound’s synthesis (unreported in evidence) likely involves multistep functionalization of the pyridine core .

Cyclam-Based Anti-HIV Compounds

highlights cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives modified with pyridine or aminophenyl groups, which exhibit anti-HIV-1 activity. Comparatively:

- Structural Motifs: The target compound’s pyridine ring and N-benzyl group resemble substituents in monosubstituted cyclam derivatives (e.g., Figure 3d in ). However, the absence of a macrocyclic cyclam backbone in the target compound limits direct functional parallels .

- Bioactivity : Cyclam derivatives target viral entry via CXCR4/CCR5 inhibition, while the target compound’s bioactivity remains unstudied. Hypothetically, its hydrophobic substituents (butyl, tetramethyl) may enhance membrane permeability, a trait critical for antiviral agents .

Pyridine Derivatives with Regulatory Implications

Simple pyridine derivatives, such as pyridine hydrobromide (CAS 18820-82-1), are structurally simpler but share reactivity profiles. For example:

- Molecular Weight : Pyridine hydrobromide (MW 160.01) is significantly lighter than the target compound (exact MW unreported but estimated >300 Da due to bulky substituents) .

Comparative Data Table

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- (CAS No. 53725-50-1) exhibits promising pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a complex structure that includes a tetrahydropyridine ring and a benzyl group. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 368.55 g/mol |

| Density | 1.024 g/cm³ |

| Boiling Point | 256 °C |

| LogP | 2.386 |

Antioxidant Properties

Research indicates that pyridine derivatives possess significant antioxidant activity. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage associated with various diseases.

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in several studies. It has been shown to enhance neuronal survival and function in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that this compound exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.

Study on Neuroprotection

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- in an animal model of Parkinson's disease. The results showed significant improvement in motor function and reduced neuronal loss compared to the control group .

Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) assessed the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated a strong correlation between concentration and scavenging ability, highlighting its potential as a natural antioxidant .

Synthesis Methods

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- typically involves multi-step reactions including:

- Formation of Tetrahydropyridine Ring : Utilizing cyclization reactions from appropriate precursors.

- Introduction of Benzyl and Glycyl Groups : Achieved through nucleophilic substitution reactions.

- Final Modifications : To achieve the desired functional groups and enhance biological activity.

Q & A

Q. What synthetic methodologies are effective for introducing the N-benzyl-N-methylglycyl moiety into tetrahydropyridine derivatives?

The N-benzyl-N-methylglycyl group can be introduced via nucleophilic substitution or coupling reactions. For example, describes a reaction where 2-aminobenzonitrile reacts with a tetrahydropyridine carbonyl chloride (similar to the target compound's backbone) under oxidative conditions (NaBO₃·4H₂O) to form a stable intermediate. Subsequent reduction with Fe powder in acetic acid yields the desired product. This method can be adapted by substituting the starting materials with N-benzyl-N-methylglycine derivatives .

Q. How can the stereochemical configuration of the tetramethyl groups (2,2,6,6-tetramethyl) be confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical. For instance, highlights the use of NMR to confirm structural integrity in analogous piperidine derivatives. Additionally, X-ray crystallography (if crystalline solids are obtained) or computational modeling (DFT calculations) can resolve steric and electronic effects of the tetramethyl groups .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Column chromatography with silica gel (eluting with gradients of ethyl acetate/hexane) is commonly used. notes that boron-containing tetrahydropyridine derivatives (e.g., Suzuki-Miyaura coupling reagents) require inert conditions during purification. For hygroscopic or air-sensitive intermediates, flash chromatography under nitrogen is advised .

Advanced Research Questions

Q. How does the 4-butyl substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-butyl group may sterically hinder electrophilic substitution but enhance stability in radical reactions. demonstrates that bulky substituents on tetrahydropyridine boronates improve selectivity in Suzuki-Miyaura couplings by reducing side reactions. Computational studies (e.g., DFT) can model steric effects and predict regioselectivity .

Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar derivatives?

Conflicting NMR or mass spectrometry data may arise from tautomerism or dynamic equilibria. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are essential. For example, used HRMS to validate molecular formulas of piperidine derivatives, while NOESY confirmed spatial proximity of substituents .

Q. Can this compound act as a ligand in coordination chemistry, and how does its structure affect metal binding?

The N-benzyl-N-methylglycyl moiety provides potential binding sites (amide and tertiary amine). discusses tetrahydropyridine-based ligands (e.g., CyMe4-BTP) that selectively bind lanthanides. Competitive titration experiments (UV-Vis, fluorescence) and X-ray absorption spectroscopy (XAS) can quantify metal-ligand stability constants .

Q. What strategies mitigate decomposition during long-term storage?

recommends storing tetrahydropyridine derivatives under inert gas (N₂/Ar) at 4°C to prevent oxidation. Lyophilization (freeze-drying) is effective for hygroscopic compounds. Stability studies using accelerated degradation (e.g., elevated temperature/humidity) coupled with HPLC monitoring can identify optimal storage conditions .

Methodological Notes

- Synthetic Optimization : Use NaBO₃·4H₂O for controlled oxidation steps () and Fe powder for reductions to avoid over-reduction .

- Characterization : Combine HRMS with multinuclear NMR (¹H, ¹³C, ¹⁵N if available) for unambiguous structural assignment .

- Computational Tools : Employ Gaussian or ORCA for DFT calculations to predict steric/electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.